3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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Overview
Description
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both pyrazole and thiazolone moieties. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or thiazolone rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazolone moieties can bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole-thiazolone derivatives, such as:
- 3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-PROPYL-5-[(E)-1-(1-PROPYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE These compounds share similar structural features but may exhibit different biological activities and properties due to variations in the substituents on the pyrazole and thiazolone rings . The unique combination of ethyl groups in 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(2-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-3-13-10(15)9(17-11(13)16)7-8-5-6-12-14(8)4-2/h5-7H,3-4H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBUEGVYMVKQU-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2C(=O)N(C(=S)S2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\C(=O)N(C(=S)S2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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